molecular formula C19H16FN3OS B11980352 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11980352
M. Wt: 353.4 g/mol
InChI Key: RSJYNAFMFHLWQY-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be constructed through a series of condensation and cyclization reactions.

    Final Assembly: The final compound is assembled by linking the pyrrole and thienopyrimidine moieties under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrrole ring.

    Reduction: Reduction reactions could target the pyrimidine ring or the fluorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, thienopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological targets such as kinases or G-protein coupled receptors.

Medicine

Medicinally, compounds like 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar core structure but different substituents.

    Pyrrole Derivatives: Compounds with modifications on the pyrrole ring.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group attached to different cores.

Uniqueness

What sets 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H16FN3OS

Molecular Weight

353.4 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H16FN3OS/c1-11-4-5-12(2)22(11)23-13(3)21-18-17(19(23)24)16(10-25-18)14-6-8-15(20)9-7-14/h4-10H,1-3H3

InChI Key

RSJYNAFMFHLWQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1N2C(=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)F)C)C

Origin of Product

United States

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